Phosphatidylinositol-4-phosphate
Description
Significance of Phosphoinositides as Signaling Lipids in Eukaryotic Systems
Phosphoinositides (PPIns) are a class of phospholipids (B1166683) that are fundamental to cellular signaling in eukaryotes. nih.gov These molecules are derivatives of phosphatidylinositol (PI), a major structural lipid. nih.gov There are seven distinct PPIn species, each acting as a regulator of specific temporal and spatial signaling events. nih.gov Their primary role is to direct the localization and activation of proteins on the cytosolic face of membranes, thereby controlling a multitude of cellular processes including membrane trafficking, lipid exchange, ion transport, cell signaling, and cytoskeletal dynamics. nih.govnih.gov The enzymes responsible for modifying phosphoinositides, such as kinases, phosphatases, and lipases, are critically linked to numerous human diseases, including cancer, immune disorders, and developmental abnormalities. nih.gov
Overview of Phosphatidylinositol-4-phosphate (PI4P) as a Key Phosphoinositide Species
Among the various phosphoinositides, this compound (PI4P) stands out as a key player. It serves as the precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), another critical signaling lipid. nih.govwikipedia.org However, PI4P is not merely an intermediate; it is a significant signaling molecule in its own right. nih.gov It is one of the most abundant phosphoinositide species in mammalian cells and is particularly prevalent in the membranes of the Golgi apparatus. wikipedia.orgresearchgate.net In recent years, research has increasingly highlighted the direct regulatory roles of PI4P in a wide range of cellular functions, solidifying its status as a master regulator of cellular processes. nih.govnih.gov In plant cells, PI4P is considered a hallmark lipid of the plasma membrane, where it plays a prominent role in defining membrane identity and supporting key functions. nih.gov
Historical Perspective of PI4P Discovery and Early Functional Characterization
The journey to understanding the importance of PI4P began with the broader discovery of phosphoinositides and their role in cellular signaling. Initially, PI4P was primarily viewed as an intermediate in the synthesis of PI(4,5)P2. nih.gov This perspective was supported by early findings that the synthesis of PI(4,5)P2 from PI4P was necessary for processes like the regulated fusion of secretory granules and synaptic vesicles with the plasma membrane. nih.gov However, a significant shift in understanding occurred in 1999, when two independent studies implicated PI4P in protein secretion in yeast. nih.gov This was followed by findings that disruptions in PI4P metabolism in animal cells led to defects in Golgi morphology and function. nih.gov These discoveries marked a turning point, establishing PI4P as a key regulator at the trans-Golgi Network (TGN) and paving the way for a deeper exploration of its multifaceted functions. nih.gov
Interactive Data Table: Key Milestones in PI4P Research
| Year | Discovery | Significance |
| 1990 | Evidence emerges for the role of phosphoinositides in exocytosis. wikipedia.org | First indications of the importance of the PI pathway in secretion. |
| 1999 | PI4P is implicated in yeast protein secretion. nih.gov | Established PI4P as a direct player in membrane trafficking, not just a precursor. |
| Early 2000s | Defects in Golgi PI4P metabolism are shown to affect Golgi structure and function in animal cells. nih.gov | Solidified the role of PI4P as a master regulator of the Golgi apparatus. |
| 2013 | The diverse cellular functions of PI4P beyond the Golgi are increasingly recognized. nih.gov | Broadened the understanding of PI4P's involvement in various cellular processes. |
| 2022 | PI4P is proposed as a key determinant of plasma membrane identity in plants. nih.gov | Highlighted the unique and prominent role of PI4P in plant cell biology. |
Structure
2D Structure
Properties
Molecular Formula |
C46H82O16P2 |
|---|---|
Molecular Weight |
953.1 g/mol |
IUPAC Name |
[(2R)-1-heptadecanoyloxy-3-[hydroxy-[(3S)-2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl]oxyphosphoryl]oxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C46H82O16P2/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-40(48)60-38(36-58-39(47)34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2)37-59-64(56,57)62-46-43(51)41(49)45(42(50)44(46)52)61-63(53,54)55/h11,13,17,19,21,23,27,29,38,41-46,49-52H,3-10,12,14-16,18,20,22,24-26,28,30-37H2,1-2H3,(H,56,57)(H2,53,54,55)/b13-11-,19-17-,23-21-,29-27-/t38-,41+,42?,43?,44?,45?,46?/m1/s1 |
InChI Key |
WSLBJQQQZZTFBA-MLUQOLBVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1C([C@@H](C(C(C1O)O)OP(=O)(O)O)O)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)OP(=O)(O)O)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Synonyms |
1-(3-sn-phosphatidylinositol)-L-myoinositol-4-phosphate phosphatidylinositol 4-monophosphate phosphatidylinositol 4-phosphate phosphatidylinositol-4-phosphate PI4P compound PtdINS4P |
Origin of Product |
United States |
Biosynthesis and Metabolic Regulation of Phosphatidylinositol 4 Phosphate
Enzymatic Pathways of PI4P Synthesis
The primary route for PI4P synthesis is the phosphorylation of phosphatidylinositol (PI) at the 4'-hydroxyl position of the inositol (B14025) ring, a reaction catalyzed by a family of enzymes known as phosphatidylinositol 4-kinases (PI4Ks). nih.gov While this is the main pathway, PI4P can also be generated through the dephosphorylation of more highly phosphorylated phosphoinositides. nih.gov
Phosphatidylinositol 4-Kinases (PI4Ks)
PI4Ks are the principal enzymes responsible for the production of PI4P. uochb.cz Eukaryotic cells express four distinct isoforms of PI4Ks, which are categorized into two families: Type II and Type III. uochb.czresearchgate.net This classification is based on their domain organization, biochemical properties, and sensitivity to certain inhibitors. researchgate.net Historically, a "Type I" PI4K was described, but it was later identified as a phosphatidylinositol 3-kinase (PI3K). uochb.cznih.gov
The four mammalian PI4K isoforms are divided into two types. researchgate.net Type II includes PI4KIIα (PI4K2A) and PI4KIIβ (PI4K2B), while Type III consists of PI4KIIIα (PI4KA) and PI4KIIIβ (PI4KB). researchgate.netwikipedia.org These isoforms exhibit distinct subcellular localizations and play non-redundant roles in cellular physiology. researchgate.net
| PI4K Family | Isoforms | Common Aliases |
| Type II | PI4KIIα | PI4K2A |
| PI4KIIβ | PI4K2B | |
| Type III | PI4KIIIα | PI4KA |
| PI4KIIIβ | PI4KB, NPIK, PI4K92 |
All PI4K isoforms utilize phosphatidylinositol (PI) as their primary substrate, phosphorylating it to generate PI4P. mdpi.com The catalytic mechanism involves the transfer of the γ-phosphate from ATP to the 4'-hydroxyl group of the inositol ring of PI. embopress.org
Type II PI4Ks are characterized as atypical lipid kinases, with a structure more similar to protein kinases than to other lipid kinases. uochb.cz Their catalytic domain contains a cysteine-rich CCPCC motif. researchgate.net Type III PI4Ks, on the other hand, share a higher degree of homology with PI3Ks. uochb.cz
While PI is the preferred substrate for all PI4Ks, some studies have investigated the influence of the acyl chains of the lipid substrate on enzyme activity. For the related phosphatidylinositol-4-phosphate 5-kinases (PIP5Ks), it has been shown that isoforms can exhibit selectivity for substrates with different acyl chains, suggesting that the lipid backbone can influence the catalytic efficiency. wisc.edunih.gov For example, dipalmitoyl-PtdIns4P was found to be a poorer substrate for PIP5K than the natural form. nih.gov
The activity and subcellular localization of PI4K isoforms are tightly controlled to ensure that PI4P is produced at the right time and place. This regulation occurs through various mechanisms, including protein-protein interactions, post-translational modifications, and interactions with small GTPases. researchgate.net
Type II PI4Ks:
PI4KIIα: This is the most active PI4K in humans and is responsible for a significant portion of total PI4P synthesis. uochb.cz It is primarily localized to the Golgi complex and endosomes, playing a role in vesicle and endosomal trafficking. uochb.czmdpi.com The membrane association and activity of PI4KIIα are regulated by palmitoylation of its CCPCC motif. researchgate.net
PI4KIIβ: Less is known about the regulation of this isoform. It appears to exist in an inactive cytoplasmic pool, stabilized by Hsp90, and can be activated by factors such as platelet-derived growth factor (PDGF). uochb.cz
Type III PI4Ks:
PI4KIIIα: This isoform is crucial for the generation of the PI4P pool at the plasma membrane. molbiolcell.orgnih.gov Its recruitment to the plasma membrane is mediated by a complex of proteins including EFR3, TTC7, and FAM126. rupress.org The activity of the PI4KA complex can be promoted by the Ca2+-regulated phosphatase calcineurin. researchgate.net
PI4KIIIβ: PI4KIIIβ is a soluble protein that can be recruited to the membranes of the Golgi apparatus. wikipedia.org Its localization and activity are regulated by interactions with small GTP-binding proteins like Arf1 and Rab11, as well as the Golgi adaptor protein ACBD3. wikipedia.org Protein kinase D can phosphorylate PI4KIIIβ, which promotes its interaction with 14-3-3 proteins and stabilizes its active conformation. wikipedia.org
The activity of Type III PI4Ks is sensitive to the inhibitor wortmannin, whereas Type II PI4Ks are insensitive to wortmannin but are inhibited by adenosine. nih.gov
| PI4K Isoform | Primary Localization | Key Regulators/Interacting Proteins | Sensitivity to Inhibitors |
| PI4KIIα | Golgi, Endosomes | Palmitoylation | Insensitive to Wortmannin, Sensitive to Adenosine |
| PI4KIIβ | Cytoplasm, Membranes | Hsp90, PDGF | Insensitive to Wortmannin, Sensitive to Adenosine |
| PI4KIIIα | Plasma Membrane | EFR3, TTC7, FAM126, Calcineurin | Sensitive to Wortmannin |
| PI4KIIIβ | Golgi Apparatus | Arf1, Rab11, ACBD3, Protein Kinase D, 14-3-3 proteins | Sensitive to Wortmannin |
Alternative Pathways of PI4P Generation via Phosphatase Activity
In addition to its synthesis from PI by PI4Ks, PI4P can also be generated by the dephosphorylation of phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2). nih.gov This reaction is catalyzed by a family of enzymes known as inositol polyphosphate 5-phosphatases. reactome.org
At the Golgi membrane, the 5-phosphatases OCRL and INPP5E can dephosphorylate PI(4,5)P2 to produce PI4P. reactome.org This pathway contributes to the pool of PI4P at the Golgi and represents a mechanism for the interconversion of different phosphoinositide species, allowing for dynamic regulation of their relative levels. nih.govreactome.org This dephosphorylation is a key step in the phosphoinositide cycle, which is essential for maintaining the supply of precursor lipids for signaling events at the plasma membrane. rupress.org
Dephosphorylation of Phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2)
This compound (PI4P) can be generated through the dephosphorylation of Phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). This metabolic conversion is carried out by specific phosphatases that remove the phosphate (B84403) group from the 3' position of the inositol ring of PI(3,4)P2. The transmembrane phosphatases with tensin homology (TPTE) family of phosphatases are responsible for this reaction. wikipedia.org For instance, the enzyme TPTE2 has been identified to dephosphorylate PI(3,4)P2 to PI4P at the Golgi membrane. wikipedia.orgreactome.org This process is a key step in regulating the cellular levels of both PI(3,4)P2 and PI4P, thereby influencing various cellular signaling pathways. wikipedia.org
Metabolism and Interconversion of PI4P with Other Phosphoinositides
The metabolism of this compound (PI4P) is a dynamic process central to cellular signaling and membrane trafficking. PI4P serves as a crucial precursor for the synthesis of higher-order phosphoinositides and its cellular levels are tightly controlled by the coordinated actions of various kinases and phosphatases. nih.govnih.gov
PI4P as a Precursor for Higher Phosphoinositides
PI4P is a pivotal intermediate in the phosphoinositide cascade, serving as the direct precursor for the synthesis of Phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2) and indirectly for Phosphatidylinositol-3,4,5-trisphosphate (PI(3,4,5)P3). nih.govnih.gov This hierarchical synthesis pathway underscores the importance of PI4P in generating a diverse array of signaling molecules that regulate a multitude of cellular processes. nih.govnih.gov
The primary route for the synthesis of Phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2) involves the phosphorylation of PI4P. nih.govwikipedia.org This reaction is catalyzed by Type I this compound 5-kinases (PI4P5KIs), which specifically add a phosphate group to the 5-hydroxyl position of the inositol ring of PI4P. nih.govnih.gov Mammalian cells express three isoforms of PI4P5KI: α, β, and γ. mdpi.com The activity of these kinases is a major determinant of the cellular pool of PI(4,5)P2, a critical signaling lipid concentrated at the plasma membrane where it regulates processes such as endocytosis, exocytosis, and ion channel function. nih.govnih.gov
Phosphatidylinositol-3,4,5-trisphosphate (PI(3,4,5)P3) is a key second messenger in various signaling pathways, and its synthesis is intricately linked to PI4P. The canonical pathway for PI(3,4,5)P3 production involves the phosphorylation of PI(4,5)P2 by Class I phosphoinositide 3-kinases (PI3Ks). nih.govnih.gov Since PI(4,5)P2 is directly synthesized from PI4P, the availability of PI4P is a critical upstream factor for PI(3,4,5)P3 generation. nih.gov An alternative pathway for PI(3,4,5)P3 synthesis has also been described where PI4P5KIs can phosphorylate Phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2) at the 5-OH position. mdpi.com
Enzymes Regulating PI4P Levels: Phosphatases and Kinases
The cellular concentration of PI4P is meticulously regulated by the balanced activities of lipid kinases that produce it and phosphatases that degrade it. nih.gov This tight control ensures that PI4P levels are appropriate for maintaining membrane identity and facilitating signal transduction. nih.gov The enzymes responsible for these conversions are spatially and temporally regulated, allowing for the generation of distinct pools of PI4P in different cellular compartments. nih.gov
| Enzyme Family | Action on Phosphoinositides | Resulting Product |
| TPTE Phosphatases | Dephosphorylates PI(3,4)P2 at the 3' position | PI4P |
| PI4P5KIs | Phosphorylates PI4P at the 5' position | PI(4,5)P2 |
| Class I PI3Ks | Phosphorylates PI(4,5)P2 at the 3' position | PI(3,4,5)P3 |
| Sac1 | Dephosphorylates PI4P at the 4' position | Phosphatidylinositol |
| INPP4A/B | Dephosphorylates PI(3,4)P2 at the 4' position | PI3P |
| PtdIns(4,5)P2 4-phosphatases | Dephosphorylates PI(4,5)P2 at the 4' position | PI5P |
Phosphatidylinositol 4-Phosphate 5-Kinases (PIP5Ks)
Phosphatidylinositol 4-phosphate 5-kinases (PIP5Ks or PIP5KIs) are a family of lipid kinases that catalyze the phosphorylation of phosphatidylinositol 4-phosphate (PI(4)P) at the 5-position of the inositol ring to synthesize phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). wikipedia.orgfrontiersin.org This product, PI(4,5)P₂, is a crucial signaling phospholipid in the inner leaflet of the plasma membrane, acting as a precursor for second messengers like inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), and as a direct regulator of numerous cellular processes. frontiersin.orgresearchgate.net PIP5Ks are central to a wide array of cellular functions, including signal transduction, cytoskeletal organization, vesicle trafficking, and cell adhesion. wikipedia.orgbiologists.com
Initially, PIP5Ks were classified into Type I and Type II. However, further investigation into the substrate specificity revealed that Type II enzymes are actually phosphatidylinositol 5-phosphate 4-kinases (PIP4Ks), which phosphorylate phosphatidylinositol 5-phosphate (PI(5)P). wikipedia.org Therefore, the PIP5K family is now understood to primarily comprise the Type I enzymes. wikipedia.org
Isoforms and Splice Variants
The Type I PIP5K family in mammals consists of three main isoforms, designated α, β, and γ (PIP5Kα, PIP5Kβ, and PIP5Kγ), each encoded by a distinct gene. biologists.comnih.gov These isoforms share a highly conserved central kinase domain but possess divergent N- and C-terminal regions that are crucial for their specific regulation, subcellular localization, and function. frontiersin.orgnih.gov Furthermore, these isoforms undergo alternative splicing, generating multiple variants that expand their functional diversity. frontiersin.org For instance, in humans, three splice variants of PIP5Kα, four of PIP5Kβ, and one of PIP5Kγ have been identified. frontiersin.org This diversity allows for the generation of distinct pools of PI(4,5)P₂ at different subcellular locations, enabling precise spatial and temporal control of signaling events. frontiersin.orgnih.gov
The distinct localizations and functions of the main isoforms are critical for their specific cellular roles. PIP5Kα is found at the plasma membrane, Golgi complex, and in nuclear speckles. frontiersin.orgbiologists.com PIP5Kβ is known to polarize at the uropod (the trailing edge of a migrating cell). frontiersin.org PIP5Kγ is highly expressed in the brain and plays a significant role in neuronal processes. biologists.comnih.gov
| Isoform | Primary Localization | Key Cellular Functions |
|---|---|---|
| PIP5Kα | Plasma membrane, Golgi complex, nuclear speckles frontiersin.orgbiologists.com | Neurite outgrowth regulation, suppression of phagocytosis, microtubule depolymerization wikipedia.orgnih.gov |
| PIP5Kβ | Leading edge of migrating cells, uropod frontiersin.org | Neutrophil polarity and directional movement nih.gov |
| PIP5Kγ | Highly expressed in the brain biologists.comnih.gov | Regulation of cell-to-cell contacts, synaptic vesicle endocytosis, Ca²⁺ signaling biologists.comnih.gov |
Substrate Specificity
The primary and preferred substrate for PIP5Ks is PI(4)P. nih.govpnas.org However, these enzymes can also phosphorylate other phosphoinositides, though with lower efficiency. nih.gov In vitro, Type I kinases can phosphorylate phosphatidylinositol 3-phosphate (PI(3)P) to generate PI(3,4)P₂ and PI(3,5)P₂, and can also weakly phosphorylate phosphatidylinositol (PI) to produce PI(5)P. pnas.org PIP5Ks can also catalyze the formation of the critical signaling lipid phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P₃) from PI(3,4)P₂. biologists.comnih.gov
The substrate specificity of PIP5Ks is determined by a structural element within the catalytic domain known as the "activation loop" or "specificity loop". biologists.comnih.gov This loop is thought to help orient the substrate for catalysis. nih.gov A key residue within this loop, a glutamate in PIP5Kα, recognizes the upward orientation of the 1-phosphate on the inositol ring of PI(4)P. nih.gov Swapping specific amino acids in this loop with those found in PIP4Ks can switch the enzyme's substrate preference from PI(4)P to PI(5)P. biologists.com This loop also functions as a membrane sensor, with studies suggesting it adopts an alpha-helical conformation upon membrane docking, which is essential for substrate processing. nih.govnih.gov
Regulation of PIP5K Activity
The activity of PIP5K isoforms is tightly controlled by several mechanisms to ensure that PI(4,5)P₂ is produced at the right time and place. Key regulatory mechanisms include interactions with small GTPases, activation by phosphatidic acid, phosphorylation, and dimerization.
Small GTPases : Members of the Rho and ARF families of small GTPases are significant upstream regulators of PIP5K activity. frontiersin.org
Rho Family : Rho, Rac1, and Cdc42 can interact with and activate all PIP5K isoforms. frontiersin.org This provides a direct link between cytoskeletal dynamics and PI(4,5)P₂ metabolism. biologists.com
ARF Family : ADP-ribosylation factor (ARF) proteins, particularly ARF6, are known to recruit and activate all PIP5K isoforms at the plasma membrane, playing a role in processes like endocytosis and membrane ruffling. frontiersin.orgresearchgate.net
Phosphatidic Acid (PA) : All PIP5K isoforms are allosterically activated by phosphatidic acid (PA), a lipid produced by phospholipase D (PLD). frontiersin.org This creates a positive feedback loop where PLD activation leads to PA production, which in turn stimulates PIP5K to produce more PI(4,5)P₂, which can then further activate PLD. biologists.com The degree of activation by PA is dependent on the acyl chain composition of the PA molecule. nih.gov
Phosphorylation : PIP5K activity is also modulated by direct phosphorylation. For example, phosphorylation of PIP5Kβ at serine 214 and PIP5Kγ at serine 264 has been shown to inhibit kinase activity. frontiersin.org Conversely, phosphorylation can also regulate protein-protein interactions, such as the phosphorylation of PIP5Kγ which inhibits its binding to the focal adhesion protein talin. frontiersin.org
Dimerization : PIP5K exists in a weak monomer-dimer equilibrium in solution. elifesciences.orgnih.gov Upon binding to membranes containing PI(4,5)P₂, PIP5K can dimerize in a manner dependent on its surface density. This membrane-mediated dimerization enhances the catalytic efficiency of the kinase significantly, suggesting a mechanism of allosteric regulation. elifesciences.orgnih.gov This dimerization also contributes to a positive feedback loop, where the product of the reaction, PI(4,5)P₂, promotes the cooperative binding and activation of the enzyme. elifesciences.org
| Regulator Type | Specific Examples | Effect on PIP5K |
|---|---|---|
| Small GTPases | Rho, Rac1, Cdc42, ARF6 frontiersin.org | Activation and membrane recruitment frontiersin.orgresearchgate.net |
| Lipid Activator | Phosphatidic Acid (PA) frontiersin.org | Allosteric activation frontiersin.org |
| Phosphorylation | Phosphorylation at specific serine residues frontiersin.org | Can be inhibitory or regulate protein interactions frontiersin.org |
| Protein-Protein Interaction | Dimerization elifesciences.orgnih.gov | Enhances catalytic efficiency elifesciences.orgnih.gov |
Phosphatidylinositol 4 Phosphate in Disease Pathogenesis: Molecular and Cellular Mechanisms
Role in Cancer Development and Progression
The aberrant metabolism of PI4P is a hallmark of many cancers and is frequently associated with tumor progression and poor patient outcomes. This dysregulation impacts multiple cellular functions that are central to the malignant phenotype, including intracellular trafficking, cell adhesion, migration, and glycosylation.
Dysregulation of PI4K and PIPK Expression and Activity in Tumors
Unlike the frequent mutational activation of the phosphoinositide 3-kinase (PI3K) pathway in cancer, the dysregulation of phosphatidylinositol 4-kinases (PI4Ks) and phosphatidylinositol phosphate (B84403) kinases (PIPKs) in tumors is more commonly characterized by altered gene expression and protein activity. Several lines of evidence point to the significance of these alterations in driving tumorigenesis.
Gene copy number variations are a notable mechanism leading to the overexpression of PI4K and PIPK isoforms in various cancers. For instance, increased gene copy numbers of PI4KB, which encodes the PI4KIIIβ isoform, have been observed in several tumor types. This leads to elevated levels of PI4P at the Golgi apparatus, a central hub for cellular trafficking. Similarly, the overexpression of PI4P-binding proteins, such as Golgi phosphoprotein 3 (GOLPH3) and phosphatidylinositol transfer protein cytoplasmic 1 (PITPNC1), is a common feature in many cancers and is linked to a more aggressive phenotype nih.govnih.gov.
The activity of PI4Ks and PIPKs is also subject to regulation by upstream signaling pathways that are frequently hyperactivated in cancer. The PI3K/AKT signaling pathway, a master regulator of cell growth, proliferation, and survival, is one such pathway. Hyperactivation of PI3K/AKT signaling, often due to mutations in PIK3CA or loss of the tumor suppressor PTEN, can indirectly influence PI4P metabolism. Downstream effectors of the PI3K/AKT pathway include transcription factors like NF-κB and CREB, which can modulate the expression of genes involved in cell growth and survival nih.gov. While direct transcriptional targets among the PI4K and PIPK families are still being fully elucidated, the intricate crosstalk between these signaling networks suggests a mechanism for the coordinated upregulation of phosphoinositide metabolism in cancer.
Furthermore, post-transcriptional regulation by microRNAs (miRNAs) has emerged as a key mechanism for the dysregulation of gene expression in cancer. Several miRNAs have been shown to target crucial components of the PI3K/AKT pathway, thereby influencing downstream signaling events nih.govnih.gov. It is plausible that miRNAs also directly or indirectly regulate the expression of PI4K and PIPK isoforms, contributing to the altered PI4P landscape in tumor cells.
Table 1: Dysregulation of PI4K and PIPK in Cancer
| Kinase/Protein | Type of Dysregulation | Common Cancer Types | Functional Consequence |
| PI4KIIIβ (PI4KB) | Gene copy number increase, overexpression | Various cancers | Increased Golgi PI4P levels, altered trafficking |
| PI4KIIα | Overexpression | Breast cancer, glioblastomas, lung and colorectal cancers | Promotes tumor cell survival |
| GOLPH3 | Gene amplification, overexpression | Several cancers, including melanoma and non-small cell lung cancer | Enhanced anterograde Golgi trafficking, increased secretion of pro-metastatic factors |
| PITPNC1 | Overexpression | Various cancers | Promotes malignant secretory phenotype |
Impact on Golgi-Derived Trafficking and Secretory Pathways in Malignancy
The Golgi apparatus is a central sorting station for proteins and lipids, and its function is intricately regulated by PI4P. In cancer, the dysregulation of Golgi PI4P metabolism has profound consequences for trafficking and secretion, contributing to a malignant phenotype nih.govnih.govnih.gov.
Elevated levels of PI4P at the Golgi, often driven by the overexpression of PI4KIIIβ and its effector GOLPH3, enhance anterograde trafficking from the Golgi to the plasma membrane nih.gov. This results in a "malignant secretory phenotype," characterized by the increased release of a variety of pro-tumorigenic factors into the tumor microenvironment. These secreted molecules include growth factors that can stimulate tumor growth in an autocrine or paracrine manner, enzymes such as matrix metalloproteinases that degrade the extracellular matrix to facilitate invasion, and angiogenic factors that promote the formation of new blood vessels to supply the growing tumor nih.govnih.govnih.gov.
The PI4P effector protein GOLPH3 is a key player in this process. GOLPH3 binds to PI4P at the Golgi and interacts with the cytoskeleton to generate a tensile force that facilitates the formation of transport vesicles. Overexpression of GOLPH3, a common event in many cancers, therefore accelerates the export of cargo from the Golgi, contributing to the enhanced secretory activity of tumor cells nih.gov.
Influence on Cell-Cell Adhesion, Migration, and Invasion
The ability of cancer cells to detach from the primary tumor, migrate through the surrounding tissue, and invade blood or lymphatic vessels is a prerequisite for metastasis. PI4P metabolism at the Golgi apparatus has been shown to be a critical regulator of these processes nih.govresearchgate.net.
Alterations in Golgi PI4P levels can directly impact cell-cell adhesion. Studies in breast cancer cells have demonstrated that an increase in Golgi PI4P, achieved by silencing the PI4P phosphatase SAC1, leads to a decrease in cell-cell adhesion nih.govresearchgate.net. Conversely, reducing Golgi PI4P levels by silencing PI4KIIIβ enhances cell-cell adhesion researchgate.net. This regulation of cell-cell adhesion is, at least in part, mediated by the PI4P-binding protein GOLPH3. The binding of GOLPH3 to PI4P is required for its role in modulating cell adhesion nih.gov.
In addition to its effects on cell adhesion, dysregulated PI4P metabolism also promotes cancer cell migration and invasion. Increased Golgi PI4P levels are associated with enhanced cell migration and invasion, while decreased levels have the opposite effect nih.govresearchgate.netmdpi.com. Again, GOLPH3 is a key mediator of these PI4P-dependent effects. The overexpression of GOLPH3 in cancer cells promotes a more invasive phenotype, and this is dependent on its ability to bind PI4P nih.gov. The aberrant PI4P-GOLPH3 axis can lead to impaired post-translational modification of proteins that are essential for the formation of focal adhesions, which are crucial for cell-matrix interactions and cell motility nih.govnih.gov.
Table 2: Role of Golgi PI4P in Cell Adhesion and Migration
| PI4P Level Modulation | Effect on Cell-Cell Adhesion | Effect on Cell Migration/Invasion | Key Mediator |
| Increased (e.g., SAC1 knockdown) | Decreased | Increased | GOLPH3 |
| Decreased (e.g., PI4KIIIβ knockdown) | Increased | Decreased | GOLPH3 |
Connection to Glycosylation Pathways and Tumorigenesis
Aberrant glycosylation is a universal feature of cancer cells and contributes to various aspects of tumor progression, including cell adhesion, signaling, and immune evasion. The synthesis of glycans occurs predominantly in the Golgi apparatus, and emerging evidence indicates a link between PI4P metabolism and the regulation of glycosylation.
The PI4P effector GOLPH3 has been implicated in the regulation of glycosylation by influencing the trafficking and recycling of glycosylation enzymes within the Golgi nih.gov. By controlling the localization of these enzymes, GOLPH3 can impact the final structure of glycans on proteins and lipids. Given that GOLPH3's function is dependent on its interaction with PI4P, alterations in Golgi PI4P levels can therefore lead to changes in cellular glycosylation patterns.
Furthermore, studies have shown that abnormal levels of PI4P, resulting from the knockdown of the PI4P phosphatase SAC1, can selectively alter N- and O-glycosylation mdpi.com. Specifically, increased PI4P levels in the cis- and medial-Golgi can lead to the mislocalization of Golgi-resident enzymes, such as mannosidase II and N-acetylglucosamine transferase-1, resulting in defective glycosylation mdpi.com. These changes in glycosylation can contribute to tumorigenesis by altering the function of cell surface receptors and adhesion molecules.
Involvement in Viral and Microbial Pathogenesis
Beyond its role in cancer, the host cell's PI4P metabolism is a key target for manipulation by various pathogens, particularly RNA viruses. These viruses hijack the cellular machinery responsible for PI4P synthesis to create specialized intracellular compartments for their replication.
Manipulation of Host PI4P Metabolism by Pathogenic RNA Viruses (e.g., Hepatitis C, Enteroviruses)
Many positive-strand RNA viruses remodel host intracellular membranes to form replication organelles (ROs), which provide a scaffold for the assembly of the viral replication machinery and protect the viral RNA from host defenses. A striking feature of these ROs is their enrichment in PI4P.
Hepatitis C Virus (HCV): HCV, a major cause of chronic liver disease and hepatocellular carcinoma, provides a prime example of viral manipulation of host PI4P metabolism. The HCV non-structural protein 5A (NS5A) directly interacts with and activates the host PI4-kinase III alpha (PI4KA) amegroups.orgsemanticscholar.org. This leads to a dramatic increase in PI4P levels at the endoplasmic reticulum-derived membranes where viral replication occurs, forming a structure known as the "membranous web" amegroups.orgfrontiersin.org. This localized accumulation of PI4P is essential for the formation and integrity of the HCV replication complex and for the recruitment of other viral and host factors necessary for viral replication amegroups.orgmdpi.commdpi.com. HCV NS5A also manipulates PI4P turnover by recruiting ARFGAP1 to displace the PI4P phosphatase Sac1 from the replication sites, thereby maintaining a high local concentration of PI4P frontiersin.orgmdpi.com.
Enteroviruses: This large family of viruses, which includes poliovirus, coxsackieviruses, and rhinoviruses, also relies on the hijacking of host PI4P metabolism. Enteroviral 3A proteins recruit the Golgi-localized PI4-kinase III beta (PI4KB) to their replication organelles mdpi.com. This leads to a significant enrichment of PI4P at these sites, which is crucial for viral replication mdpi.com. The accumulation of PI4P at the ROs serves as a platform to recruit other host and viral proteins, including the viral polymerase. Additionally, the PI4P-rich environment facilitates the recruitment of the host lipid transfer protein oxysterol-binding protein (OSBP), which mediates the exchange of PI4P for cholesterol at membrane contact sites between the ROs and the endoplasmic reticulum mdpi.com. This remodeling of the lipid composition of the ROs is essential for efficient viral replication.
Table 3: Viral Manipulation of Host PI4P Metabolism
| Virus | Viral Protein | Host PI4K Hijacked | Consequence |
| Hepatitis C Virus (HCV) | NS5A | PI4KA | Increased PI4P at ER-derived membranes, formation of membranous web, recruitment of replication complex components |
| Enteroviruses | 3A | PI4KB | PI4P enrichment at replication organelles, recruitment of viral polymerase and OSBP, cholesterol accumulation at ROs |
Bacterial Pathogen Strategies for Targeting Host PI4P
Intracellular bacterial pathogens have evolved sophisticated strategies to manipulate host cellular processes to create a replicative niche. A key target in this molecular arms race is the host cell's phosphoinositide (PI) metabolism, and specifically the versatile signaling lipid, Phosphatidylinositol-4-phosphate (PI4P). By hijacking and exploiting host PI4P, these pathogens can remodel host membranes, control vesicle trafficking, and establish a protected environment for their survival and replication.
Legionella pneumophila , the causative agent of Legionnaires' disease, masterfully manipulates host PI4P to establish its replicative vacuole, the Legionella-containing vacuole (LCV). Upon entry into host cells, L. pneumophila utilizes its Dot/Icm Type IV Secretion System to inject a battery of effector proteins into the host cytoplasm. Several of these effectors directly target and modulate the PI metabolism of the host. The LCV becomes enriched with PI4P, which serves as a crucial anchor for a subset of these effector proteins. frontiersin.org This accumulation of PI4P is critical for the specific localization of effectors like SidC and SidM/DrrA to the LCV membrane. frontiersin.orgnih.govmdpi.com These effectors, once anchored, play pivotal roles in the biogenesis of the LCV, preventing its fusion with lysosomes and promoting its interaction with the endoplasmic reticulum. L. pneumophila achieves this PI4P accumulation through a multi-step process involving its own effector proteins. The effector MavQ initiates the process by converting phosphatidylinositol (PI) to phosphatidylinositol-3-phosphate (PI3P). frontiersin.org Subsequently, the effector LepB, a PI4-kinase, phosphorylates PI3P to yield phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). Finally, the PI 3-phosphatase SidF removes the 3-phosphate group to generate PI4P on the LCV membrane. frontiersin.org
Chlamydia trachomatis , an obligate intracellular bacterium responsible for sexually transmitted infections and trachoma, also manipulates host PI4P for its survival. Chlamydia resides and replicates within a membrane-bound compartment called an inclusion. The inclusion membrane is not a passive barrier but is actively modified by the bacterium to interact with host cell trafficking pathways. Research has shown that the inclusion membrane is enriched in PI4P. researchgate.netnih.gov This enrichment is crucial for the recruitment of host proteins that are essential for the development and stability of the inclusion. Host proteins such as the ceramide transport protein (CERT) and the oxysterol-binding protein (OSBP), which contain PI4P-binding pleckstrin homology (PH) domains, are recruited to the inclusion membrane. nih.govmdpi.com This recruitment is vital for the acquisition of lipids, such as ceramides and cholesterol, from the host Golgi apparatus, which are necessary for bacterial replication. The bacterium achieves this by recruiting host enzymes involved in PI4P synthesis, such as PI4KIIα, to the inclusion membrane. researchgate.net
Salmonella enterica serovar Typhimurium, a common cause of gastroenteritis, employs its type III secretion system to inject effector proteins that manipulate host cell signaling. One such effector, SopB, is a phosphoinositide phosphatase that plays a crucial role in the invasion process and the biogenesis of the Salmonella-containing vacuole (SCV). While SopB's primary activity is dephosphorylating PI(4,5)P2, this action has downstream consequences for PI4P levels and signaling. nih.gov By altering the balance of different phosphoinositides at the plasma membrane and on the nascent SCV, SopB influences a range of cellular processes, including actin cytoskeleton dynamics, vesicle trafficking, and the recruitment of host proteins like Rab5 to the SCV. nih.gov Although direct manipulation of PI4P at the SCV by Salmonella is less characterized than in Legionella or Chlamydia, the modulation of the broader phosphoinositide landscape by effectors like SopB highlights the importance of this lipid signaling network in Salmonella pathogenesis. nih.gov
| Bacterial Pathogen | Effector(s) Involved | Mechanism of PI4P Manipulation | Consequence for Pathogen |
| Legionella pneumophila | MavQ, LepB, SidF, SidC, SidM/DrrA | De novo synthesis of PI4P on the LCV membrane. | Anchoring of effector proteins, prevention of lysosomal fusion, and establishment of a replicative niche. frontiersin.orgnih.govmdpi.com |
| Chlamydia trachomatis | (Recruits host) PI4KIIα | Enrichment of the inclusion membrane with PI4P. | Recruitment of host lipid transport proteins (CERT, OSBP) for nutrient acquisition. researchgate.netnih.govmdpi.com |
| Salmonella enterica | SopB | Indirectly modulates PI4P levels through its phosphatase activity on other phosphoinositides. | Influences actin dynamics, vesicle trafficking, and recruitment of host proteins to the SCV. nih.govnih.gov |
Role in Parasitic Infections (e.g., Malaria)
This compound (PI4P) is not only a target for bacterial pathogens but also plays a central role in the lifecycle of eukaryotic parasites, most notably Plasmodium falciparum, the deadliest species of malaria parasite. The parasite's complex life cycle, which involves stages in both the human host and the mosquito vector, relies on precise regulation of lipid metabolism and signaling, with PI4P emerging as a key player and a promising drug target.
Within the infected human red blood cell, the malaria parasite resides and multiplies within a parasitophorous vacuole. The parasite's own enzymatic machinery synthesizes PI4P, which is essential for its development and proliferation. Plasmodium possesses a phosphatidylinositol 4-kinase (PfPI4K) that is critical for this process. nih.govplos.org Inhibition of PfPI4K has been shown to be lethal to the parasite at multiple stages of its lifecycle, including the blood, liver, and transmission stages. nih.gov This highlights the indispensable role of PI4P in parasite survival.
The functions of PI4P in the malaria parasite are multifaceted. It is involved in the regulation of phospholipid biosynthesis, which is crucial for the massive expansion of membranes required during parasite replication. nih.gov Specifically, PfPI4K signaling has been linked to the synthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (PE). nih.gov Furthermore, PI4P is believed to play a role in vesicular trafficking within the parasite, including the transport of proteins and lipids to the parasite's plasma membrane and the food vacuole, where hemoglobin digestion occurs. nih.gov The localization of PI4P is tightly controlled within the parasite, with distinct pools observed at the Golgi apparatus and the plasma membrane, suggesting its involvement in regulating protein and lipid transport through the secretory pathway. nih.gov
The critical importance of PfPI4K has made it a prime target for the development of new antimalarial drugs. Several novel compound classes, such as imidazopyrazines, have been shown to potently inhibit PfPI4K. nih.govplos.org These inhibitors disrupt the intracellular distribution of PI4P within the parasite, leading to defects in merozoite development and ultimately parasite death. nih.gov The fact that these inhibitors are effective against multiple lifecycle stages, including the dormant liver stage hypnozoites of P. vivax, makes PfPI4K an exceptionally attractive target for drugs that can not only treat malaria but also prevent its transmission and relapse. nih.gov
| Parasite | Key Enzyme | Role of PI4P | Therapeutic Implication |
| Plasmodium falciparum | Phosphatidylinositol 4-kinase (PfPI4K) | Essential for phospholipid biosynthesis, vesicular trafficking, and overall parasite development across multiple lifecycle stages. nih.govnih.govnih.gov | PfPI4K is a validated drug target for novel antimalarials with the potential for treatment, prevention, and transmission blocking. nih.govplos.org |
Implications in Neurological and Neurodevelopmental Disorders
Phosphoinositide signaling, including the metabolism of PI4P, is fundamental to the proper functioning of the nervous system. Dysregulation of these pathways has been increasingly implicated in a range of neurological and neurodevelopmental disorders.
Phosphoinositide Signaling in Neuronal Function
Phosphoinositides are crucial regulators of a vast array of neuronal processes. nih.gov They act as signaling molecules and as structural components of membranes, influencing everything from neurotransmitter release to the regulation of ion channel activity. nih.gov PI4P, as the precursor to phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2), plays a foundational role in these processes. mdpi.com The levels of these lipids are tightly controlled by a suite of kinases and phosphatases, and even subtle alterations in their metabolism can have profound effects on neuronal excitability and synaptic function. nih.govnih.gov For instance, the activity of various ion channels, which are critical for the generation and propagation of action potentials, is directly modulated by their interaction with phosphoinositides. mdpi.com Furthermore, these lipids are integral to the processes of endocytosis and exocytosis, which are essential for the recycling of synaptic vesicles and the release of neurotransmitters. researchgate.net
Axonal Degeneration Mechanisms
There is growing evidence linking defects in PI4P metabolism to axonal degeneration, a hallmark of many neurodegenerative diseases. Studies in animal models have revealed that the loss of function of phosphatidylinositol 4-kinase 2α (PI4K2α), an enzyme that synthesizes PI4P, leads to a progressive neurological disease characterized by massive axonal degeneration in the spinal cord. nih.govnih.gov This phenotype bears a striking resemblance to certain forms of hereditary spastic paraplegia, a group of inherited neurological disorders characterized by progressive weakness and spasticity of the lower limbs. nih.gov
The underlying molecular mechanisms are thought to involve disruptions in axonal transport, a critical process for the survival of long axons. nih.gov PI4K2α and its product, PI4P, are known to be involved in the recruitment of adaptor proteins, such as AP-1 and AP-3, which are essential for the proper sorting and trafficking of cargo within the endosomal-lysosomal system. nih.gov Defective axonal transport can lead to the accumulation of toxic aggregates and the failure to deliver essential molecules to the distal axon, ultimately resulting in its degeneration. mdpi.comscienceopen.com The link between PI4K2α deficiency and axonal degeneration underscores the critical role of PI4P in maintaining the integrity and function of neurons, particularly those with long axons. nih.govnih.gov
Synaptic Transmission and Plasticity
PI4P is a key player in the intricate processes of synaptic transmission and plasticity, which are the cellular bases of learning and memory. As the immediate precursor to PI(4,5)P2, PI4P is essential for the synthesis of this critical lipid at the presynaptic terminal. mdpi.com PI(4,5)P2, in turn, is directly involved in multiple stages of the synaptic vesicle cycle, including the docking and priming of vesicles for release. nih.gov
Recent research has also uncovered a more direct role for PI4P in synaptic plasticity. Studies have shown that neuronal activity can trigger dynamic changes in PI4P metabolism in dendrites. nih.gov During long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, there is a substantial increase in the levels of PI4P at the dendritic plasma membrane. nih.govpnas.org This increase is mediated by the calcium-dependent translocation of PI4KIIIα to the plasma membrane. The elevated PI4P levels are essential for the trafficking and insertion of AMPA receptors into the postsynaptic membrane, a key event in the expression of LTP. nih.govpnas.org Inhibition of PI4KIIIα activity has been shown to abolish LTP and impair long-term memory, highlighting the critical role of PI4P synthesis in synaptic plasticity. nih.gov
| Neurological Process | Role of PI4P | Associated Disorders |
| Neuronal Function | Precursor to PI(4,5)P2, which regulates ion channels and vesicular trafficking. nih.govmdpi.commdpi.com | General neurological and neurodevelopmental disorders. nih.gov |
| Axonal Degeneration | Essential for axonal transport through the recruitment of adaptor proteins. nih.gov | Hereditary Spastic Paraplegia, age-related neurodegeneration. nih.govnih.gov |
| Synaptic Plasticity | Activity-dependent synthesis regulates AMPA receptor trafficking during LTP. nih.govpnas.org | Learning and memory impairments. nih.gov |
Contribution to Metabolic Disorders (e.g., Diabetes - Molecular Links)
Beyond its roles in infectious and neurological diseases, PI4P metabolism is also intimately linked to the regulation of metabolic processes, with emerging evidence pointing to its contribution to disorders such as diabetes. The synthesis and turnover of PI4P are integrated into the signaling networks that control insulin secretion and glucose homeostasis.
In pancreatic β-cells, the secretion of insulin is a tightly regulated process that is coupled to glucose metabolism. PI4P and its downstream product, PI(4,5)P2, are critical for the priming and exocytosis of insulin-containing secretory granules. The activity of PI 4-kinases in these cells is sensitive to the metabolic state, specifically the intracellular ratio of ATP to ADP. Changes in this ratio, which reflect glucose availability, modulate PI 4-kinase activity and, consequently, the synthesis of PI4P and PI(4,5)P2. This provides a mechanism by which glucose metabolism can directly influence the release competence of insulin granules.
Furthermore, specific isoforms of PI 4-kinases have been implicated in the regulation of insulin secretion. PI4KIIα has been shown to be involved in mediating the exocytic release of insulin by regulating the activity of protein kinase D (PKD). mdpi.com In the context of type 2 diabetes, which is often characterized by impaired insulin secretion and insulin resistance, alterations in PI4P metabolism could contribute to the pathophysiology of the disease. Reduced PI 4-kinase activity and lower levels of PI4P and PI(4,5)P2 have been observed in the islets of diabetic animal models.
In insulin-responsive tissues such as muscle and adipose tissue, PI4P is also involved in the signaling pathways that lead to glucose uptake. Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) has been identified as a key regulator of contraction-induced GLUT4 translocation to the plasma membrane in cardiomyocytes. nih.gov This process is essential for increasing glucose uptake during exercise. The action of PI4KIIIβ is dependent on the formation of PI4P, which appears to be a crucial step in the trafficking of GLUT4-containing vesicles to the cell surface. nih.gov This suggests that PI4KIIIβ and its product, PI4P, could be potential therapeutic targets for improving glucose uptake in conditions of insulin resistance.
| Metabolic Process | Role of PI4P | Link to Diabetes |
| Insulin Secretion | Precursor to PI(4,5)P2, which is required for the priming and exocytosis of insulin granules. PI 4-kinase activity is regulated by the cellular metabolic state. | Reduced PI 4-kinase activity and PI4P levels are observed in diabetic models, potentially contributing to impaired insulin secretion. |
| Glucose Uptake | PI4KIIIβ-mediated synthesis of PI4P is required for contraction-induced GLUT4 translocation to the plasma membrane in muscle cells. nih.gov | Dysregulation of PI4P-dependent GLUT4 trafficking could contribute to insulin resistance. Targeting PI4KIIIβ may improve glucose uptake. nih.gov |
Fungal Pathogenesis (e.g., Candida albicans Filamentous Growth)
This compound (PI(4)P) is a critical signaling lipid that plays a spatially defined role in the pathogenesis of the opportunistic human fungal pathogen Candida albicans. Its functions are intrinsically linked to its location within the cell, with distinct pools at the Golgi apparatus and the plasma membrane governing different aspects of fungal development and virulence. A key pathogenic trait of C. albicans is its ability to switch from a unicellular yeast form to a filamentous, hyphal form, a transition essential for tissue invasion and biofilm formation. Research has demonstrated that PI(4)P is indispensable for this morphological transition. pnas.orgnih.gov
The synthesis of PI(4)P is carried out by phosphatidylinositol 4-kinases (PI4Ks). In C. albicans, as in other yeasts, there are two primary PI4Ks responsible for generating the majority of PI(4)P: Pik1, located at the Golgi, and Stt4, found at the plasma membrane. pnas.org These two pools of PI(4)P are functionally distinct and regulate different cellular processes crucial for filamentous growth. asm.org
The PI(4)P pool at the Golgi apparatus is essential for the initiation of the yeast-to-hyphae transition. pnas.orgresearchgate.net This lipid is crucial for proper Golgi function and dynamics, which includes the trafficking of vesicles. Specifically, Golgi-derived PI(4)P is required for budding from the late Golgi and for targeting secretory vesicles to sites of polarized growth, a fundamental process for hyphal extension. pnas.org Its role in mediating the vesicular trafficking of secretory proteins from the Golgi to the plasma membrane is a key component of the machinery required for C. albicans to undergo filamentous growth. nih.gov
At the plasma membrane, PI(4)P is synthesized by a complex containing the kinase Stt4, and associated proteins Efr3 and Ypp1. asm.orgnih.gov While not essential for the viability of the fungus, this plasma membrane pool of PI(4)P is critical for the maintenance of highly polarized filamentous growth. nih.govnih.gov Mutant strains with depleted levels of plasma membrane PI(4)P, particularly stt4Δ mutants, are able to initiate short hypha-like extensions but fail to sustain the polarized growth necessary to form mature filaments. nih.gov This indicates that while Golgi PI(4)P is needed to start the process, plasma membrane PI(4)P is required for its continuation. Furthermore, this pool of PI(4)P is vital for maintaining cell wall integrity. asm.orgnih.gov Defects in plasma membrane PI(4)P levels lead to an abnormal cell wall structure, including increased exposure of β-1,3-glucan, which can be recognized by the host's innate immune system, and increased sensitivity to antifungal drugs that target the cell wall, such as caspofungin. nih.gov
The tightly regulated spatial distribution of PI(4)P is therefore a central mechanism controlling the morphogenesis and virulence of C. albicans. Its involvement in membrane trafficking, polarized secretion, and cell wall integrity underscores its importance in fungal pathogenesis.
Table of Key Proteins in C. albicans PI(4)P Metabolism and Filamentous Growth
| Protein | Location | Function | Role in Filamentous Growth |
| Pik1 | Golgi Apparatus | PI 4-kinase | Essential for the yeast-to-hyphae transition via its role in Golgi function and vesicle trafficking. pnas.org |
| Stt4 | Plasma Membrane | PI 4-kinase | Critical for maintaining polarized hyphal growth and cell wall integrity. nih.govasm.org |
| Efr3 | Plasma Membrane | Component of the Stt4 complex | Required for filamentous growth and cell wall integrity. nih.gov |
| Ypp1 | Plasma Membrane | Scaffolding protein in the Stt4 complex | Required for filamentous growth and cell wall integrity. asm.orgnih.gov |
Comparative Biology and Evolutionary Aspects of Phosphatidylinositol 4 Phosphate Signaling
Conservation of PI4P Functions Across Eukaryotic Kingdoms
Phosphoinositide signaling is an ancient intracellular language that appeared early in eukaryotic evolution. researchgate.net Striking similarities in the signaling pathways involving PI4P and its derivative, phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), are evident across mammalian, yeast, and plant kingdoms, highlighting a strong evolutionary conservation. researchgate.netnih.gov
One of the most fundamental and conserved roles of PI4P is its function as the direct precursor to PI(4,5)P₂, a key signaling molecule. researchgate.netnih.gov The enzymatic machinery responsible for the synthesis of PI4P from phosphatidylinositol (PI), the phosphatidylinositol 4-kinases (PI4Ks), are found in all eukaryotes. uochb.cz
Beyond its role as a precursor, PI4P itself acts as a crucial signaling molecule and a platform for protein recruitment, a function that is conserved from yeast to humans. uochb.cz It is essential for regulating membrane trafficking and defining organelle identity, particularly at the Golgi apparatus and the trans-Golgi Network (TGN). uochb.czucl.ac.uk In these compartments, PI4P recruits a variety of effector proteins that facilitate the formation of transport vesicles destined for other locations within the cell, such as the plasma membrane. ucl.ac.ukmdpi.com Another conserved function is the role of PI4P in lipid exchange at membrane contact sites (MCSs), where organelles like the endoplasmic reticulum and Golgi are held in close proximity. mdpi.com This process is often mediated by OSBP-related proteins (ORPs), which exchange PI4P for other lipids like cholesterol or phosphatidylserine (B164497), a mechanism shown to be conserved between yeast and humans. plos.org
Divergences and Species-Specific Adaptations in PI4P Metabolism and Roles
Despite the conservation of core functions, the metabolism and specific roles of PI4P have diverged significantly among eukaryotic kingdoms, reflecting adaptations to different cellular architectures, developmental programs, and environmental challenges. researchgate.netnih.gov
In mammalian cells, the regulation of PI4P is complex, involving four distinct PI4-kinases (PI4Ks) divided into two types (Type II and Type III), which generate spatially and functionally distinct pools of PI4P. nih.govresearchgate.net This complexity allows for precise control over the numerous cellular processes that PI4P governs.
PI4KIIIα (Type III): This kinase is primarily responsible for synthesizing the PI4P pool at the plasma membrane. researchgate.net
PI4KIIIβ (Type III): Localized to the Golgi apparatus and TGN, this isoform is critical for regulating secretion and anterograde trafficking from the Golgi to the plasma membrane. mdpi.comresearchgate.net
PI4KIIα (Type II): As the most abundant isoform, PI4KIIα is an integral membrane protein found on the Golgi, endosomes, and lysosomes. mdpi.comresearchgate.net It is involved in maintaining the structural integrity of the Golgi and plays a role in the formation of Weibel-Palade bodies in endothelial cells. mdpi.com
PI4KIIβ (Type II): This is a peripheral membrane protein that synthesizes PI4P pools primarily between the TGN and endosomes and is involved in vesicular cargo sorting and endosomal receptor trafficking. nih.gov
The presence of these multiple, distinctly localized kinases enables mammals to fine-tune PI4P signaling for specialized functions, such as neuronal activity, where PI4P metabolism is crucial for synaptic vesicle recycling and cell survival. nih.govresearchgate.net Dysregulation of these pathways has been linked to a variety of neurological and psychiatric disorders. researchgate.net
| Mammalian PI4-Kinase | Type | Primary Localization | Key Functions |
| PI4KIIIα | III | Plasma Membrane | Synthesis of plasma membrane PI4P pool. researchgate.net |
| PI4KIIIβ | III | Golgi/TGN | Regulation of secretion and anterograde trafficking. mdpi.comresearchgate.net |
| PI4KIIα | II | Golgi, Endosomes, Lysosomes | Golgi structure maintenance, endosomal trafficking. mdpi.comresearchgate.net |
| PI4KIIβ | II | TGN, Endosomes | Vesicular cargo sorting, endosomal receptor trafficking. nih.gov |
The budding yeast Saccharomyces cerevisiae has been an invaluable model for dissecting the fundamental roles of PI4P. Yeast possesses two essential PI4Ks, Stt4p and Pik1p, which are orthologs of the mammalian Type III kinases. biologists.com Although both enzymes catalyze the same biochemical reaction, they are not redundant; each produces a distinct and essential pool of PI4P that regulates different cellular pathways. molbiolcell.org
Stt4p: This kinase is localized to the plasma membrane and is responsible for a PI4P pool that is critical for maintaining vacuole morphology, cell wall integrity, and the organization of the actin cytoskeleton. molbiolcell.org
Pik1p: Pik1p is found in the nucleus and at the trans-Golgi Network (TGN). biologists.com The Golgi-localized pool of Pik1p is essential for the biogenesis of secretory vesicles that travel from the Golgi to the plasma membrane. molbiolcell.orgnih.govnih.gov Depletion of Pik1p-generated PI4P leads to a failure to make secretory vesicles and an internal accumulation of secretory cargo. nih.gov
This division of labor between two kinases allows yeast to coordinate plasma membrane dynamics and cell growth with the secretory pathway. The inability of one kinase to compensate for the loss of the other underscores the spatial and functional separation of their respective PI4P pools. molbiolcell.org
| Yeast PI4-Kinase | Mammalian Ortholog Type | Primary Localization | Key Functions |
| Stt4p | III | Plasma Membrane | Vacuole morphology, actin cytoskeleton, cell wall integrity. molbiolcell.org |
| Pik1p | III | TGN, Nucleus | Secretory vesicle formation, Golgi/endosome maintenance. biologists.commolbiolcell.org |
PI4P signaling in plants shows remarkable adaptations. A key divergence is the relative abundance and location of PI4P. While in other eukaryotes PI4P is prominent at the Golgi, recent evidence shows that PI4P predominantly accumulates at the plasma membrane in plant cells. nih.gov Here, it appears to undertake many of the functions attributed to PI(4,5)P₂ in animal and yeast cells, such as powering the electrostatic properties of the plasma membrane and facilitating exocytosis. nih.gov This is consistent with findings that flowering plants have significantly lower levels of PI(4,5)P₂ compared to PI4P. oup.com
Plant-specific roles for PI4P include:
Polarized Cell Growth: In the root hairs of Arabidopsis thaliana, a distinct gradient of PI4P is observed at the plasma membrane, with the highest concentration at the growing tip. This gradient is essential for tip growth, a process vital for nutrient and water uptake. nih.gov
Cytokinesis: During cell division, PI4P shows strong labeling of the newly forming cell plate, indicating a crucial role in the formation of the new cell membrane separating daughter cells. nih.gov
Organelle Division: PI4P has been shown to negatively regulate chloroplast division in Arabidopsis. It binds specifically to key division proteins (PDV1 and PDV2), and a decrease in chloroplast PI4P levels leads to accelerated division. nih.gov
Stress Responses: The levels and localization of phosphoinositides, including PI4P, change in response to environmental stresses like hyperosmotic conditions, suggesting a role in plant stress adaptation. aocs.org
These unique functions highlight how the PI4P signaling system has been adapted in plants to regulate processes central to their sessile lifestyle, development, and interaction with the environment.
Future Directions and Emerging Research Areas in Phosphatidylinositol 4 Phosphate Biology
Integrated Understanding of PI4P-Centered Molecular Networks
The progression of research from a single-molecule to a systems-level perspective is crucial for a comprehensive understanding of PI4P's function. Future studies will increasingly rely on network biology to integrate diverse, large-scale datasets and decipher the complex web of interactions centered around PI4P. nih.gov This approach moves beyond linear pathways to model the intricate relationships between genes, proteins, and lipids involved in PI4P metabolism and signaling. nih.gov
By constructing and analyzing molecular networks—such as protein-protein interaction, gene co-expression, and metabolic networks—researchers aim to understand how perturbations in PI4P signaling contribute to the complex phenotypes of diseases. nih.gov For instance, network analysis can help identify how the dysregulation of PI4P-binding proteins or metabolizing enzymes impacts broader cellular processes like cytoskeletal organization, intracellular transport, and signal transduction, which are often implicated in cancer and neurological disorders. nih.govresearchgate.netoup.com The goal is to create predictive models that can explain how genetic variations or environmental insults affecting the PI4P network lead to specific disease states. nih.gov
Table 1: Key Components in PI4P-Centered Molecular Networks
| Component Type | Examples | Role in the Network | Associated Processes |
|---|---|---|---|
| Kinases | PI4KIIIα, PI4KIIIβ, PI4KIIα | Synthesize PI4P in specific locations, initiating network signaling. nih.gov | Plasma membrane integrity, Golgi trafficking, endosomal sorting. nih.govresearchgate.net |
| Phosphatases | Sac1 | Dephosphorylates PI4P, terminating signals and maintaining gradients. nih.govmdpi.com | Lipid homeostasis, organelle cross-talk. nih.gov |
| Effector Proteins | OSBP, GOLPH3, FAPP2, Girdin | Bind to PI4P to execute downstream functions. researchgate.netoup.com | Non-vesicular lipid transport, vesicle formation, cytoskeletal dynamics. researchgate.netoup.comnih.gov |
| Interacting Proteins | Arf1, 14-3-3 proteins, EFR3B, TTC7B | Regulate the activity and localization of PI4P kinases. nih.govmdpi.com | Recruitment and stabilization of kinases at specific membranes. nih.govmdpi.com |
Elucidating Novel PI4P Effectors and Regulatory Mechanisms
A key frontier in PI4P biology is the continued discovery of novel effector proteins that bind to PI4P and the mechanisms that regulate its synthesis and turnover. nih.govnih.gov Identifying these new components is essential to fully comprehend the breadth of cellular processes governed by this lipid. nih.gov Recent advances have already expanded the known spectrum of PI4P effectors beyond their initial roles in membrane trafficking. nih.gov
Future research will employ advanced proteomic and chemical biology approaches, including the development of new molecular probes, to systematically identify proteins that interact with specific PI4P pools. nih.gov This will uncover new functions for PI4P in diverse cellular contexts. For example, recent studies have identified proteins like Girdin, which contains a PI4P-binding domain, linking PI4P signaling to cytoskeletal integrity and neuron development. oup.com Furthermore, understanding the regulatory mechanisms that control the PI4P-metabolizing enzymes is a major focus. This includes identifying novel upstream regulators that modulate the activity of PI4 kinases and phosphatases in response to cellular cues, as well as feedback loops that ensure lipid homeostasis. biologists.combiorxiv.org
Table 2: Examples of Recently Investigated PI4P Effectors and Regulators
| Protein | Type | Function/Regulatory Role | Cellular Process |
|---|---|---|---|
| DrrA (SidM) | Bacterial Effector | Binds PI4P on the Legionella-containing vacuole to recruit host proteins like Rab1. plos.org | Pathogen-host interaction, vacuole trafficking. plos.org |
| Girdin | Effector | Contains a PI4P-binding domain that helps translocate it to the plasma membrane. oup.com | Cytoskeletal organization, neuron maturation, cell migration. oup.com |
| ORP5/ORP8 | Effector/Transfer Protein | Concurrently binds PI4P and PI(4,5)P2 at ER-PM contact sites to regulate lipid transfer. nih.gov | Lipid homeostasis, organelle cross-talk. nih.gov |
| PIP4Ks | Regulator | Acts as a low-affinity PI(4,5)P2 sensor that can be recruited to the PM to inhibit PIP5K, creating a homeostatic feedback loop involving PI4P. biologists.combiorxiv.org | Regulation of PI(4,5)P2 synthesis, signal transduction. biologists.com |
Spatiotemporal Dynamics of PI4P Pools and Their Functional Specificity
It is now clear that PI4P is not a single, homogenous entity but exists in functionally distinct pools localized to different organelles, including the Golgi apparatus, plasma membrane (PM), endosomes, and lysosomes. mdpi.comfrontiersin.orgresearchgate.net A major area of future research is to understand the precise spatiotemporal dynamics of these pools and how their specific localization dictates their function. nih.govplos.org The synthesis, turnover, and localization of PI4P are tightly controlled, allowing it to perform non-redundant roles in different subcellular compartments. nih.govresearchgate.net
Golgi Pool: The PI4P pool at the trans-Golgi network (TGN) is crucial for the formation of transport vesicles destined for the plasma membrane and endosomes. researchgate.netmdpi.comfrontiersin.org
Plasma Membrane Pool: The PM pool of PI4P serves as the direct precursor for the synthesis of phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2), a key regulator of numerous PM events. nih.govpnas.orgnih.gov It also has independent roles in regulating ion channels and endocytosis. nih.govpnas.org
Endo-lysosomal Pools: More recently discovered PI4P pools on late endosomes and lysosomes are implicated in trafficking events within the endocytic pathway. mdpi.comfrontiersin.org The dynamics of PI4P during processes like phagocytosis have been shown to be complex and multiphasic, highlighting its role in phagosome maturation. nih.gov
The development of increasingly sophisticated fluorescent biosensors and imaging techniques will be invaluable for visualizing the real-time dynamics of these distinct PI4P pools in living cells, providing deeper insights into their specific functions. nih.govnih.gov
Table 3: Functional Specificity of Major PI4P Pools
| Location | Key Synthesizing Kinase(s) | Primary Functions |
|---|---|---|
| Plasma Membrane (PM) | PI4KIIIα | Precursor for PI(4,5)P2; regulation of ion channels; endocytosis; lipid transport at ER-PM contacts. nih.govnih.govpnas.org |
| Golgi Apparatus (TGN) | PI4KIIIβ, PI4KIIα | Vesicular trafficking (anterograde); cargo sorting; lipid transport at ER-Golgi contacts. nih.govmdpi.comfrontiersin.org |
| Endosomes/Lysosomes | PI4KIIα, PI4KIIβ | Regulation of endosomal trafficking; phagosome maturation. mdpi.comfrontiersin.orgnih.gov |
| Replication Organelles | Host PI4Ks (e.g., PI4KIIIβ) | Co-opted by viruses and bacteria to create a PI4P-rich membrane environment for replication. nih.gov |
Targeting PI4P Metabolism for Therapeutic Interventions (Molecular Mechanism Focus)
The central role of PI4P metabolism in various pathological processes has made its synthesizing enzymes, the phosphatidylinositol 4-kinases (PI4Ks), attractive targets for therapeutic intervention. nih.govmdpi.com A major future direction is the development of highly specific inhibitors against different PI4K isoforms to treat a range of diseases, with a focus on understanding their precise molecular mechanisms of action. researchgate.netnih.gov
Infectious Diseases: Several RNA viruses and parasites, including Plasmodium (malaria) and Cryptosporidium, hijack host cell PI4Ks to generate PI4P-rich organelles that are essential for their replication. nih.gov The molecular mechanism of PI4K inhibitors in this context involves disrupting the integrity of these replication platforms, thereby halting pathogen propagation. nih.gov
Cancer: Aberrant PI4P signaling is implicated in cancer progression. researchgate.netnih.gov Targeting PI4K isoforms like PI4KIIα can disrupt critical oncogenic pathways. mdpi.comnih.gov For example, inhibiting PI4KIIα can promote the degradation of growth factor receptors (like EGFR), impair anti-apoptotic signaling, and inhibit angiogenesis. mdpi.comnih.gov
Neurological Disorders: Emerging evidence links PI4P metabolism to neurological diseases like Alzheimer's. nih.gov Targeting PI4KIIα has been shown to modulate the activity of γ-secretase, an enzyme involved in the processing of amyloid β-peptide, suggesting a potential therapeutic avenue. nih.gov
The challenge lies in designing isoform-selective inhibitors to maximize efficacy and minimize off-target effects, which requires a deep structural and functional understanding of each PI4K enzyme. researchgate.netnih.gov
Table 4: Therapeutic Targeting of PI4P Metabolism
| Target Kinase | Disease Area | Molecular Mechanism of Intervention |
|---|---|---|
| PI4KIIIβ | Viral Infections (RNA viruses) | Inhibition disrupts the formation of viral replication organelles, which depend on a high concentration of PI4P. nih.gov |
| PI4KIIIα | Parasitic Infections (Malaria, Cryptosporidiosis) | Inhibition prevents parasite growth and replication by disrupting essential host-pathogen interactions mediated by PI4P. nih.gov |
| PI4KIIα | Cancer | Inhibition can promote degradation of oncogenic receptors (e.g., EGFR), impair angiogenesis, and induce apoptosis. mdpi.comnih.gov |
| PI4KIIα | Alzheimer's Disease | Inhibition modulates γ-secretase activity, potentially reducing the production of pathogenic amyloid β-peptides. nih.gov |
Deepening Insights into Organelle Cross-Talk Mediated by PI4P
Communication between organelles is vital for cellular homeostasis and is often facilitated by membrane contact sites (MCS), where the membranes of two organelles come into close apposition. nih.govnih.gov PI4P has emerged as a master regulator of lipid transport and signaling at these crucial junctions, particularly at contacts between the endoplasmic reticulum (ER) and the Golgi or plasma membrane. nih.govnih.gov
A key mechanism operating at these sites is non-vesicular lipid transport, driven by a PI4P gradient. nih.gov At ER-Golgi contacts, lipid transfer proteins (LTPs) like OSBP exchange cholesterol (from ER to Golgi) for PI4P (from Golgi to ER). nih.govnih.gov Similarly, at ER-PM contacts, LTPs like ORP5 and ORP8 exchange phosphatidylserine (B164497) (PS) for PI4P. nih.govnih.gov This process is powered by the continuous synthesis of PI4P on the non-ER membrane by PI4Ks and its subsequent hydrolysis on the ER by the phosphatase Sac1, creating a vectorial flow of lipids. nih.gov
Future research aims to identify new components of these transport machineries and understand how they are regulated. Moreover, recent discoveries of more complex, tripartite MCS involving the ER, mitochondria, and plasma membrane suggest that PI4P metabolism is integrated into a broader network of inter-organelle communication that controls processes like mitochondrial division. nih.gov Elucidating the roles of PI4P at these diverse and dynamic contact sites is a major frontier for understanding cellular organization and homeostasis.
Table 5: PI4P's Role in Inter-Organelle Communication at Membrane Contact Sites (MCS)
| Contact Site | Key Lipid Transfer Protein(s) | Lipid Exchange Mechanism | Cellular Function |
|---|---|---|---|
| ER-Golgi | OSBP | Cholesterol (ER → Golgi) exchanged for PI4P (Golgi → ER). nih.govnih.gov | Maintenance of Golgi cholesterol levels, regulation of signaling. |
| ER-Plasma Membrane | ORP5, ORP8 | Phosphatidylserine (ER → PM) exchanged for PI4P (PM → ER). nih.govnih.govnih.gov | Maintenance of PM lipid composition, PS homeostasis. |
| ER-Mitochondria-PM | Not fully elucidated | Regulates the distribution of PI4P on the plasma membrane and mitochondrial division. nih.gov | Control of mitochondrial dynamics and metabolism. |
Q & A
Basic Research Questions
Q. What are the standard methods for quantifying PI4P levels in cellular membranes, and how can experimental variability be minimized?
- Methodology :
- Use colorimetric or fluorometric assays with enzymatic reactions (e.g., phosphatidylinositol-4-phosphate 5-kinase-coupled detection) to quantify PI4P. Ensure duplicate sample preparation to account for technical variability and include background controls to correct for nonspecific signals .
- For absolute quantification, pair assays with mass spectrometry (MS) using isotope-labeled internal standards (e.g., deuterated PI4P) to normalize extraction efficiency and ionization variability .
- Key considerations : Optimize sample dilution to fit the standard curve range, and validate assays with lipid extraction controls to avoid matrix interference .
Q. How do researchers distinguish PI4P from other phosphorylated phosphatidylinositols (e.g., PI3P, PI5P) in complex lipid mixtures?
- Methodology :
- Employ lipid-binding domain probes (e.g., PH domains specific to PI4P) in immunofluorescence or pull-down assays. For example, the OSBP-related protein 1 (ORP1) selectively binds PI4P in Golgi membranes .
- Use high-resolution LC-MS/MS with collision-induced dissociation (CID) to differentiate phosphorylated isomers based on fragmentation patterns. For instance, PI4P and PI5P yield distinct MS/MS spectra due to phosphate positioning .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies in PI4P localization observed across different cellular models?
- Approach :
- Combine genetic tools (e.g., PI4KIIIα/β knockouts) with live-cell imaging using PI4P-specific biosensors (e.g., GFP-tagged P4M domains) to validate compartment-specific pools .
- Address antibody cross-reactivity by validating probes in lipid-binding assays with synthetic PI4P and competing lipids (e.g., PI3P, PI5P) .
- Example contradiction : PI4P is enriched in the Golgi in mammalian cells but localizes to endosomes in yeast. This divergence highlights species-specific lipid kinase/phosphatase networks, necessitating model-specific validation .
Q. How can isotope-labeled PI4P be synthesized for metabolic tracing studies, and what are the technical challenges?
- Synthesis protocol :
- Use stereospecific phosphoramidite chemistry to incorporate stable isotopes (e.g., deuterium or ¹³C) into the inositol headgroup or acyl chains. For example, 1-O-stearoyl-2-O-(D35-stearoyl)-sn-glycerol precursors enable tracking of acyl chain remodeling .
- Challenges :
- Avoid hydrolysis of labile phosphate esters during purification by using mild acidic conditions (e.g., acetic acid/water) .
- Validate isotopic purity (>95%) via NMR or high-resolution MS to ensure accurate metabolic flux measurements .
Q. What mechanisms underlie PI4P’s role in viral replication, and how do conflicting kinase inhibitor studies inform therapeutic targeting?
- Mechanistic insights :
- RNA viruses (e.g., West Nile Virus) exploit PI4P-enriched membranes for replication complexes. PI4KIIIα recruitment elevates PI4P, promoting viral RNA synthesis .
- Contradiction analysis : While PI4K inhibitors (e.g., PIK93) block HCV replication, some enteroviruses develop resistance via kinase isoform switching. Validate inhibitor specificity using CRISPR-edited PI4KIIIα/β knockout cells .
Methodological Best Practices
Q. How should researchers design experiments to study PI4P’s interaction with lipid-transfer proteins (LTPs) at membrane contact sites?
- Protocol :
- Use in vitro reconstitution assays with purified LTPs (e.g., ORP9-ORP11 dimer) and synthetic liposomes containing PI4P or phosphatidylserine (PS). Measure lipid exchange via FRET or fluorescence dequenching .
- For cellular studies, employ split-ubiquitin systems to map PI4P-dependent protein-protein interactions at ER-Golgi contact sites .
Q. What statistical approaches are recommended for analyzing PI4P dynamics in time-course experiments?
- Analysis framework :
- Apply nonlinear regression models to fit PI4P turnover rates, accounting for enzyme saturation kinetics (e.g., Michaelis-Menten parameters for PI4K/PI4P phosphatase activity) .
- Use principal component analysis (PCA) to resolve multidimensional data (e.g., lipidomic profiles across treatment conditions) and identify PI4P-specific correlations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
